molecular formula C6H12ClNO B1529636 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS No. 1408075-32-0

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

Cat. No. B1529636
M. Wt: 149.62 g/mol
InChI Key: HIDMFWUHQBIUOT-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride is 1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride is a pale-yellow to yellow-brown solid . and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Diastereoselective Synthesis

A novel continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to cis-4-aminocyclohexanols was developed, showing significant potential in the synthesis of active pharmaceutical ingredients. This process achieved over 99% selectivity towards the desired product, demonstrating an efficient cis selective preparation of numerous synthetically valuable derivatives (Szabó et al., 2019).

Molecular Structure Elucidation

The molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. This compound represents a class of cyclic amino acid esters synthesized without the use of chiral catalysts or enzymes and without chiral column chromatography separation (Moriguchi et al., 2014).

Efficient Synthesis Techniques

A four-step process for synthesizing 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride starting from 5-hydroxymethyl-2-furfuraldehyde was described, illustrating a novel pathway for creating valuable building blocks for bioactive molecule synthesis. This process emphasized the importance of stringent in-process specifications for intermediates, showcasing a practical approach to synthesizing complex bicyclic structures (Connolly et al., 2010).

Catalytic Transformations

The one-pot aminocyclization of 2,5-tetrahydrofurandimethanol to 8-oxa-3-azabicyclo[3.2.1]octane, catalyzed by Pt/NiCuAlOx, showcases a novel route for synthesizing bioactive molecule building blocks. This reaction achieved a 58% yield under optimized conditions, highlighting the efficiency and potential of catalytic processes in organic synthesis (Cui et al., 2015).

Safety And Hazards

The safety information for 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDMFWUHQBIUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC1CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 3
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 4
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 5
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 6
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

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